molecular formula C12H10F2N2O2S B156339 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide CAS No. 1717-36-8

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No.: B156339
CAS No.: 1717-36-8
M. Wt: 284.28 g/mol
InChI Key: LYWJIXGZACXKRN-UHFFFAOYSA-N
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Description

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H10F2N2O2S It is characterized by the presence of an amino group, a difluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting 4-amino-2,4-difluoroaniline is then subjected to sulfonation with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The amino and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the difluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide
  • 4-amino-N-(2,4-dibromophenyl)benzenesulfonamide
  • 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Uniqueness

Compared to its analogs, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine enhances the compound’s ability to participate in various chemical reactions and may improve its binding affinity to biological targets.

Properties

IUPAC Name

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWJIXGZACXKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381770
Record name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1717-36-8
Record name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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